![molecular formula C10H15N3OS B596138 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1286047-33-3](/img/structure/B596138.png)
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Overview
Description
“2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound with the molecular formula C10H15N3OS and a molar mass of 225.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” include a predicted density of 1.26±0.1 g/cm3 . The boiling point is predicted to be 420.7±45.0 °C .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Benzothiazole derivatives are pivotal in medicinal chemistry, showcasing a broad spectrum of biological activities that make them potential therapeutic agents. Their applications span across various pharmacological fields, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies. The synthesis and structural properties of these compounds are critical in the development of new drugs with enhanced efficacy and reduced toxicity. For instance, derivatives like 2-(thio)ureabenzothiazoles (TBT and UBT) demonstrate promising results in treating rheumatoid arthritis and systemic lupus erythematosus, along with fungicidal and herbicidal properties (M. Rosales-Hernández et al., 2022). Similarly, guanidinobenzazoles, related compounds, show potential in cytotoxic and cell proliferation inhibition, further validating the therapeutic significance of benzothiazole derivatives (M. Rosales-Hernández et al., 2022).
Material Science
In the realm of material science, benzothiazole derivatives contribute to the development of innovative materials with unique properties. For instance, polymers based on divalent metal salts of p-aminobenzoic acid, which share structural similarities with benzothiazole compounds, exhibit remarkable mechanical strength and thermal stability, finding applications in advanced technologies (H. Matsuda, 1997). This underscores the versatility of benzothiazole-related structures in synthesizing materials with potentially groundbreaking applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, are mentioned .
Result of Action
Some thiazole derivatives have shown anticancer efficacy against certain cell lines .
properties
IUPAC Name |
2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCPEKBIHMIJSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735287 |
Source
|
Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |
CAS RN |
1286047-33-3 |
Source
|
Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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